2-chloro-6-fluoro-N-[1-(oxolan-2-yl)ethyl]benzamide
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Overview
Description
2-chloro-6-fluoro-N-[1-(oxolan-2-yl)ethyl]benzamide is a chemical compound with a complex structure that includes a benzamide core substituted with chloro and fluoro groups, as well as an oxolan-2-yl ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-[1-(oxolan-2-yl)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amine group.
Acylation: The amine group is acylated to form the benzamide core.
Halogenation: Chloro and fluoro groups are introduced via halogenation reactions.
Side Chain Introduction: The oxolan-2-yl ethyl side chain is attached through a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-[1-(oxolan-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and sulfuric acid (H₂SO₄) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
2-chloro-6-fluoro-N-[1-(oxolan-2-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-[1-(oxolan-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluorobenzamide: Lacks the oxolan-2-yl ethyl side chain.
2-chloro-N-[1-(oxolan-2-yl)ethyl]benzamide: Lacks the fluoro group.
6-fluoro-N-[1-(oxolan-2-yl)ethyl]benzamide: Lacks the chloro group.
Uniqueness
2-chloro-6-fluoro-N-[1-(oxolan-2-yl)ethyl]benzamide is unique due to the presence of both chloro and fluoro groups, as well as the oxolan-2-yl ethyl side chain
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[1-(oxolan-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO2/c1-8(11-6-3-7-18-11)16-13(17)12-9(14)4-2-5-10(12)15/h2,4-5,8,11H,3,6-7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNBLISXGKCBGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)C2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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